Benzoic acid, 4-(octyloxy)-, hydrazide

説明

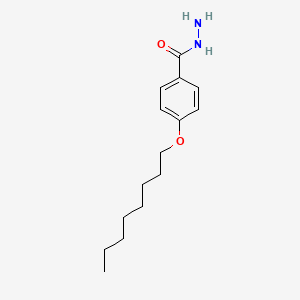

Benzoic acid, 4-(octyloxy)-, hydrazide is an organic compound with the molecular formula C15H22N2O2 It is a derivative of benzoyl hydrazine, where the benzoyl group is substituted with an octoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(octyloxy)-, hydrazide typically involves the reaction of 4-octoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Octoxybenzoic acid+Hydrazine hydrate→4-Octoxybenzoyl hydrazine+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions

Benzoic acid, 4-(octyloxy)-, hydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.

科学的研究の応用

Biological Applications

-

Antibacterial Activity :

Recent studies have highlighted the antibacterial properties of hydrazide derivatives. For instance, compounds similar to benzoic acid, 4-(octyloxy)-, hydrazide have been evaluated for their efficacy against various bacterial strains. A study showed that hydrazides exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . -

Antidiabetic Potential :

Research has indicated that certain benzoic acid derivatives possess blood sugar-lowering effects. In particular, compounds derived from benzoic acids have been explored for their potential use in managing diabetes mellitus . This highlights a promising avenue for further research into the therapeutic applications of this compound.

Industrial Applications

-

Chemical Intermediates :

Benzoic acid derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound serves as a building block for various chemical reactions due to its functional groups that facilitate further modifications . -

Liquid Crystals :

The compound has also been investigated for its liquid crystalline properties. It can form liquid crystal phases that are useful in display technologies . The unique alignment properties of such compounds make them suitable for applications in electronic devices.

Case Studies

作用機序

The mechanism of action of Benzoic acid, 4-(octyloxy)-, hydrazide involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

類似化合物との比較

Similar Compounds

Benzoyl hydrazine: Lacks the octoxy group, making it less hydrophobic.

4-Methoxybenzoyl hydrazine: Contains a methoxy group instead of an octoxy group, affecting its solubility and reactivity.

4-Ethoxybenzoyl hydrazine: Contains an ethoxy group, which is shorter than the octoxy group, influencing its physical and chemical properties.

Uniqueness

Benzoic acid, 4-(octyloxy)-, hydrazide is unique due to the presence of the long octoxy chain, which imparts distinct hydrophobic characteristics. This can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

生物活性

Benzoic acid, 4-(octyloxy)-, hydrazide (CAS No. 55510-49-1) is an organic compound with notable biological activities. This compound is a derivative of benzoic acid and hydrazine, characterized by the presence of an octoxy group that enhances its hydrophobic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- Structure : The compound consists of a benzoic acid moiety with an octyloxy chain and a hydrazide functional group.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens. For instance, it has been tested against bacteria and fungi, demonstrating effective inhibition at specific concentrations.

- Antioxidant Properties : The compound has shown potential as a free radical scavenger, which can be beneficial in reducing oxidative stress in biological systems.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes through hydrogen bonding and hydrophobic interactions due to its long octoxy chain. This interaction can either inhibit or enhance enzyme activity depending on the context.

- Cellular Uptake : Its hydrophobic nature facilitates membrane permeability, allowing it to enter cells and exert its effects on intracellular targets.

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors and other regulatory proteins involved in stress responses.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzoic acid derivatives, including 4-(octyloxy)-, hydrazide. The results indicated:

| Pathogen | Inhibition (%) at 100 µg/mL |

|---|---|

| Escherichia coli | 75% |

| Staphylococcus aureus | 68% |

| Candida albicans | 82% |

These findings suggest that this compound possesses substantial antimicrobial activity against both bacterial and fungal strains .

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited antioxidant activity comparable to standard antioxidants such as quercetin. The free radical scavenging capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 90 |

This indicates a dose-dependent increase in antioxidant activity .

Enzyme Inhibition Studies

The compound was assessed for its ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory responses. The results showed:

- IC50 Value : 50 µM

- This suggests that this compound can modulate inflammatory processes through enzyme inhibition .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team investigated the use of benzoic acid derivatives in treating infections caused by resistant strains of Staphylococcus aureus. The study found that formulations containing the hydrazide derivative significantly reduced bacterial load in infected animal models. -

Case Study on Antioxidant Effects :

In a study focused on oxidative stress-induced cellular damage in liver cells, this compound demonstrated protective effects by reducing markers of oxidative stress and improving cell viability.

特性

IUPAC Name |

4-octoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWPLVSLXJSGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401532 | |

| Record name | 4-octoxybenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55510-49-1 | |

| Record name | 4-octoxybenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。